METHYL 1-{[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
Overview
Description
Methyl 1-{[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound that features a unique structure combining a quinazolinone moiety, a pyrazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 1-{[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Quinazolinone Moiety: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Thioether Formation: The quinazolinone derivative is then reacted with a thiol compound to introduce the thioether linkage.
Pyrazole Ring Construction: The thioether intermediate is further reacted with hydrazine derivatives to form the pyrazole ring.
Esterification: Finally, the carboxylate ester group is introduced through esterification reactions using methanol and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and pyrazole rings, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: Nucleophiles such as amines or alkoxides in the presence of base catalysts.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 1-{[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is used in studies to understand the interaction of quinazolinone and pyrazole derivatives with biological targets.
Industrial Chemistry: It is employed in the development of new materials and catalysts due to its unique structural features.
Mechanism of Action
The mechanism of action of METHYL 1-{[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core structure.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate have similar pyrazole ring systems.
Uniqueness:
Structural Complexity: The combination of quinazolinone, pyrazole, and thioether linkages in a single molecule is unique.
Biological Activity: The specific arrangement of functional groups may confer distinct biological activities not observed in simpler analogs.
This article provides a comprehensive overview of METHYL 1-{[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 1-[(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanylmethyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-24-16(23)14-8-9-20(19-14)10-25-17-18-13-5-3-2-4-12(13)15(22)21(17)11-6-7-11/h2-5,8-9,11H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUISDAVVQJZLLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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